molecular formula C25H22ClN5O3S B10870455 2-(benzo[d]thiazol-2-yl)-1-(2-chlorobenzyl)-4-methyl-5-morpholino-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

2-(benzo[d]thiazol-2-yl)-1-(2-chlorobenzyl)-4-methyl-5-morpholino-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

Cat. No.: B10870455
M. Wt: 508.0 g/mol
InChI Key: XHGZXAVUEWBNHE-UHFFFAOYSA-N
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Description

2-(1,3-BENZOTHIAZOL-2-YL)-1-(2-CHLOROBENZYL)-4-METHYL-5-MORPHOLINO-1H-PYRAZOLO[4,3-C]PYRIDINE-3,6(2H,5H)-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a benzothiazole ring, a chlorobenzyl group, a morpholino group, and a pyrazolopyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-BENZOTHIAZOL-2-YL)-1-(2-CHLOROBENZYL)-4-METHYL-5-MORPHOLINO-1H-PYRAZOLO[4,3-C]PYRIDINE-3,6(2H,5H)-DIONE typically involves multi-step organic reactions. The process may start with the formation of the benzothiazole ring, followed by the introduction of the chlorobenzyl group through a substitution reaction. The morpholino group can be introduced via nucleophilic substitution, and the pyrazolopyridine core is formed through cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the benzothiazole ring.

    Reduction: Reduction reactions could target the nitro groups if present or reduce double bonds within the structure.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the chlorobenzyl group and the morpholino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogens for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, it might be studied for its potential interactions with biological molecules, such as proteins or DNA. Its structural features could make it a candidate for drug development or as a probe in biochemical assays.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. It might exhibit activity against certain diseases or conditions, making it a potential lead compound for drug discovery.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might make it suitable for specific industrial applications.

Mechanism of Action

The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YL)-1-(2-CHLOROBENZYL)-4-METHYL-5-MORPHOLINO-1H-PYRAZOLO[4,3-C]PYRIDINE-3,6(2H,5H)-DIONE would depend on its specific interactions with molecular targets. It might bind to enzymes or receptors, altering their activity and leading to a biological effect. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-yl)-1-(2-chlorobenzyl)-4-methyl-5-morpholino-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
  • 1-(2-Chlorobenzyl)-4-methyl-5-morpholino-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
  • 2-(1,3-Benzothiazol-2-yl)-4-methyl-5-morpholino-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

Uniqueness

The uniqueness of 2-(1,3-BENZOTHIAZOL-2-YL)-1-(2-CHLOROBENZYL)-4-METHYL-5-MORPHOLINO-1H-PYRAZOLO[4,3-C]PYRIDINE-3,6(2H,5H)-DIONE lies in its combination of functional groups and ring systems. This unique structure may confer specific chemical reactivity and biological activity that distinguishes it from similar compounds.

Properties

Molecular Formula

C25H22ClN5O3S

Molecular Weight

508.0 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-1-[(2-chlorophenyl)methyl]-4-methyl-5-morpholin-4-ylpyrazolo[4,3-c]pyridine-3,6-dione

InChI

InChI=1S/C25H22ClN5O3S/c1-16-23-20(14-22(32)30(16)28-10-12-34-13-11-28)29(15-17-6-2-3-7-18(17)26)31(24(23)33)25-27-19-8-4-5-9-21(19)35-25/h2-9,14H,10-13,15H2,1H3

InChI Key

XHGZXAVUEWBNHE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=O)N1N3CCOCC3)N(N(C2=O)C4=NC5=CC=CC=C5S4)CC6=CC=CC=C6Cl

Origin of Product

United States

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